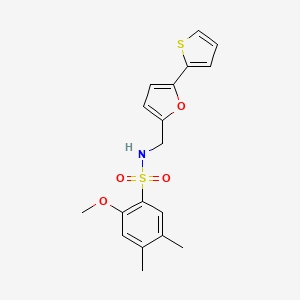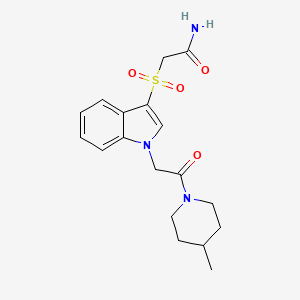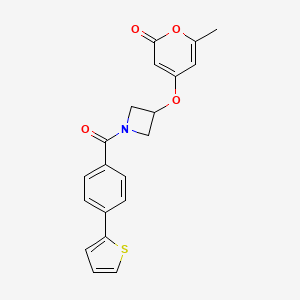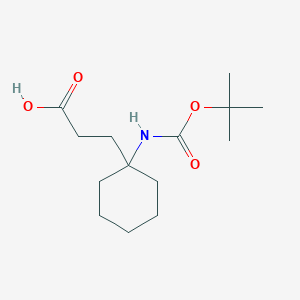
(4-(Methylsulfonyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Methylsulfonyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone, also known as MMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. MMMP is a small molecule that belongs to the class of piperidine derivatives and has a molecular weight of 327.44 g/mol.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis Techniques
Research has developed various synthesis methods for compounds with structural similarities to "(4-(Methylsulfonyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone," highlighting the versatility of sulfonyl and methylthio groups in organic synthesis. For instance, the synthesis of complex pyrimidines and piperidine derivatives involves multi-step reactions that demonstrate the functional utility of these groups in creating pharmacologically relevant structures (Wang et al., 2015).
Crystal Structure
Studies on related compounds have focused on their crystallographic analysis, providing insights into their molecular conformations and intermolecular interactions. Such analyses are crucial for understanding the physical and chemical properties of these compounds, which can be pivotal for their potential applications in drug design and materials science (Girish et al., 2008).
Biological and Chemical Properties
Biological Activities
Certain derivatives similar to the queried compound have shown promising biological activities, including herbicidal and insecticidal properties. This suggests potential for agricultural applications where the design of new, more effective, and environmentally friendly pesticides is continually sought (Wang et al., 2015).
Antimicrobial Activity
The antimicrobial properties of piperidin-4-yl methanone oxime derivatives, synthesized from compounds containing sulfonyl and acid chlorides, highlight the therapeutic potential of these chemicals. Such studies are foundational for the development of new antimicrobial agents, which are critically needed in the face of rising antibiotic resistance (Mallesha & Mohana, 2014).
Corrosion Inhibition
Research into piperidine derivatives for corrosion inhibition on metals suggests applications in materials science and engineering. The ability to prevent corrosion can extend the life of metal structures and components, which is of significant interest in various industrial sectors (Singaravelu & Bhadusha, 2022).
Applications in Material Science
- Catalysis: The application of sulfonyl and related compounds in catalysis, such as in the dehydrocondensation of alcohols to form ethers, demonstrates their role in facilitating chemical reactions. This is crucial for the development of more efficient and sustainable chemical processes (Herman et al., 2004).
Eigenschaften
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-(4-methylsulfonylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S2/c1-19-12-11(4-3-7-14-12)13(16)15-8-5-10(6-9-15)20(2,17)18/h3-4,7,10H,5-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAPWWKRLDSQOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Methylsulfonyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Benzylpiperazin-1-yl)-[2-(4-tert-butylphenoxy)pyridin-3-yl]methanone](/img/structure/B2730343.png)



![2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylacetic Acid](/img/structure/B2730347.png)
![2-{[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2730348.png)

![N-(2,4-difluorophenyl)-2-{[6-(3-methoxybenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2730351.png)
![3-(3,4-dimethoxyphenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2730352.png)
![Ethyl 5-(4-butoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2730356.png)


